molecular formula C16H19N B1209872 (1,3-DIPHENYLPROPAN-2-YL)(METHYL)AMINE CAS No. 53660-20-1

(1,3-DIPHENYLPROPAN-2-YL)(METHYL)AMINE

Cat. No.: B1209872
CAS No.: 53660-20-1
M. Wt: 225.33 g/mol
InChI Key: HHBBJSPPGKHKHX-UHFFFAOYSA-N
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Description

(1,3-Diphenylpropan-2-yl)(methyl)amine, also known as 1,3-diphenylpropan-2-amine, is an organic compound with the molecular formula C15H17N. This compound is characterized by the presence of two phenyl groups attached to a propane backbone, with an amine group at the second carbon position. It is a solid at room temperature and is known for its applications in various fields of scientific research.

Scientific Research Applications

(1,3-Diphenylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the synthesis of complex organic molecules and polymers.
  • Biology

    • Studied for its potential biological activity and interactions with biological molecules.
  • Medicine

    • Investigated for its potential therapeutic properties and as a precursor for drug development.
  • Industry

    • Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of palladium-catalyzed reactions and biocatalytic approaches are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • (1,3-Diphenylpropan-2-yl)(methyl)amine can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
  • Reduction

    • Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
  • Substitution

    • The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of (1,3-diphenylpropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpropane: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with a hydrochloride group, affecting its solubility and reactivity.

    2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of an amine, leading to different chemical properties and applications.

Uniqueness

(1,3-Diphenylpropan-2-yl)(methyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual phenyl groups and amine functionality make it a versatile compound in both synthetic and research applications .

Properties

IUPAC Name

N-methyl-1,3-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBJSPPGKHKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201897
Record name alpha-Benzyl-N-methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53660-20-1
Record name alpha-Benzyl-N-methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Benzyl-N-methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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